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molecular formula C8H8N2 B032642 2-(6-Methylpyridin-3-yl)acetonitrile CAS No. 52426-67-2

2-(6-Methylpyridin-3-yl)acetonitrile

Cat. No. B032642
M. Wt: 132.16 g/mol
InChI Key: ZTPNSVPRINUIGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193728B2

Procedure details

Sodium cyanide (38.6 g, 787.7 mmol, 1.5 equiv), 5-(chloromethyl)-2-methylpyridine (74.37 g, 527.4 mmol, 1 equiv) and DMSO (750 mL, 10 vol) were charged into a reactor and placed under nitrogen. This exothermic mixture self-heated to ca. 45° C. and was heated to 60° C. After 15 min, TLC (eluent: EtOAc:heptanes 50/50) indicated that the reaction was completed. The mixture was cooled to RT and water (1500 mL, 20 vol) was added slowly; the exotherm was controlled by the addition rate. The solution was extracted with EtOAc (4×750 mL), and the combined organic layer was concentrated under reduced pressure. The resulting oil was purified by chromatography (eluent: EtOAc), to obtain 2-(6-methylpyridin-3-yl)acetonitrile.
Quantity
38.6 g
Type
reactant
Reaction Step One
Quantity
74.37 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
heptanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].Cl[CH2:5][C:6]1[CH:7]=[CH:8][C:9]([CH3:12])=[N:10][CH:11]=1.CS(C)=O.CCOC(C)=O>O>[CH3:12][C:9]1[N:10]=[CH:11][C:6]([CH2:5][C:1]#[N:2])=[CH:7][CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
38.6 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
74.37 g
Type
reactant
Smiles
ClCC=1C=CC(=NC1)C
Name
Quantity
750 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Three
Name
heptanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 60° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to RT
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with EtOAc (4×750 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified by chromatography (eluent: EtOAc)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1=CC=C(C=N1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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